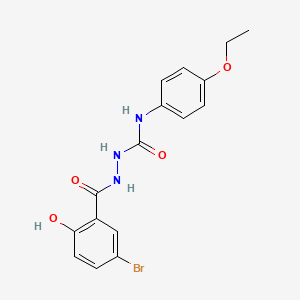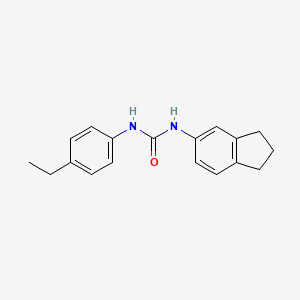![molecular formula C18H16ClN3O3 B4673230 5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673230.png)
5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The chemical compound 5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a complex fusion of pyrido, pyrimidine, and dione ring systems, with specific functional groups that influence its physical, chemical, and molecular properties.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones involves starting from 2-chloropyridine-3-carboxylic acid via esterification, nucleophilic aromatic substitution, amide formation in one step, and ring closure, allowing the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014). This method reflects significant structural diversity and variation in biopharmaceutical properties.
Molecular Structure Analysis
Molecular structures of pyrido[2,3-d]pyrimidine derivatives often contain a planar fused-ring system. These structures can form centrosymmetric dimers linked into chains by hydrogen bonds, highlighting the intricate molecular interactions and the potential for forming stable crystalline structures (Low et al., 2004).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic attacks, influenced by their functional groups and structural configuration. These reactions can lead to a wide range of derivatives with diverse chemical and biological properties, showcasing the versatility of the pyrido[2,3-d]pyrimidine scaffold in chemical synthesis (Wang et al., 2015).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, such as solubility and permeability, vary significantly with structural diversity. These variations are reflected in a broad range of fasted state simulated intestinal fluid solubility values and Caco-2 permeability coefficients, indicating the impact of structural differences on physical properties (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of pyrido[2,3-d]pyrimidine derivatives are closely related to their molecular structure. Specific substitutions on the pyrido[2,3-d]pyrimidine ring can significantly alter these properties, affecting their potential applications in various fields of chemistry and biology (Wang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
5-(2-chlorophenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-6-2-1-5-12(14)13-7-8-20-16-15(13)17(23)21-18(24)22(16)10-11-4-3-9-25-11/h1-2,5-8,11H,3-4,9-10H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYBVSOYHCKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-hydroxy-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673151.png)
![methyl 5-methyl-2-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4673159.png)
![[1-(4-fluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4673182.png)


![methyl [4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)-2-methylphenoxy]acetate](/img/structure/B4673196.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4673206.png)
![3-({[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4673210.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4673214.png)

![methyl 2-({[7-(2-furyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4673223.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673231.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4673244.png)